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Compound of Interest

Compound Name:
(6-Chloropyridazin-3-

YL)methanamine

Cat. No.: B151884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen

atoms, continues to be a privileged scaffold in medicinal chemistry. Its unique electronic

properties and versatile substitution patterns have enabled the development of a vast array of

derivatives with a broad spectrum of pharmacological activities. This technical guide provides

an in-depth review of recent advancements in the medicinal chemistry of pyridazine derivatives,

focusing on their applications as anticancer, cardiovascular, and anti-inflammatory agents. This

document summarizes key quantitative data, details relevant experimental protocols, and

visualizes critical signaling pathways and workflows to serve as a comprehensive resource for

researchers in drug discovery and development.

Anticancer Activity of Pyridazine Derivatives
Pyridazine derivatives have emerged as a promising class of anticancer agents, primarily

through their ability to inhibit various protein kinases involved in tumor growth and

angiogenesis. A significant focus has been on the inhibition of Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer and VEGFR-2 inhibitory activities of

selected pyridazine derivatives.
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Compoun
d ID

Substituti
on
Pattern

Cancer
Cell Line

IC50 (µM)
VEGFR-2
Inhibition
(%)

VEGFR-2
IC50 (µM)

Referenc
e

5b

6-(allyl)-

pyridazine

derivative

HCT-116

(Colon)

Potent (not

specified)
92.2% - [1]

4b

6-

(aminophe

nyl-3-

chloroprop

anamide)-

pyridazine

MCF-7

(Breast)
21.2 89.6% -

10

Pyridine-

derived

pyridazine

HepG2

(Liver)
4.25 - 0.12 [2]

8

Pyridine-

derived

pyridazine

HepG2

(Liver)
4.34 - 0.13 [2]

9

Pyridine-

derived

pyridazine

HepG2

(Liver)
4.68 - 0.13 [2]

2S-13

Aryl

hydrazonal

pyridazine

MDA-MB-

231

(Breast)

7.73 - -

2S-5

Aryl

hydrazonal

pyridazine

MDA-MB-

231

(Breast)

6.21 - -

Signaling Pathway: VEGFR-2 Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a

signaling cascade that is crucial for angiogenesis. This pathway involves receptor dimerization,

autophosphorylation, and the activation of downstream effectors such as PLCγ, PKC, and the
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MAPK cascade, ultimately leading to endothelial cell proliferation, migration, and survival.

Pyridazine-based inhibitors often act by competing with ATP for the kinase domain of VEGFR-

2, thereby blocking its autophosphorylation and subsequent signal transduction.
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VEGFR-2 signaling pathway and point of inhibition by pyridazine derivatives.
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Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
(ADP-Glo™)
This protocol outlines a common method for determining the in vitro inhibitory activity of

compounds against VEGFR-2 kinase using a luminescence-based assay.[3][4]
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Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Detailed Methodology:

Reagent Preparation: Prepare serial dilutions of the test pyridazine compound in a suitable

solvent (e.g., DMSO). Prepare the kinase buffer, recombinant human VEGFR-2 kinase

domain, and the substrate/ATP mixture according to the assay kit manufacturer's

instructions.

Kinase Reaction: In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test

compound at various concentrations.

Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture.

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period

(e.g., 60 minutes).

Stopping the Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP. Incubate at room temperature for 40 minutes.

Signal Detection: Add the Kinase Detection Reagent, which converts the generated ADP to

ATP and produces a luminescent signal via a luciferase reaction. Incubate at room

temperature for 30-60 minutes.
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Measurement: Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to a no-inhibitor control and determine the IC50 value.

Cardiovascular Activity of Pyridazine Derivatives
Certain pyridazine derivatives, particularly those with a pyridazin-3(2H)-one core, have been

investigated for their cardiovascular effects, most notably as vasodilators. These compounds

hold potential for the treatment of hypertension.

Quantitative Data for Vasodilator Activity
The following table presents the in vitro vasorelaxant activity of selected pyridazine derivatives

on isolated rat thoracic aorta.

Compound ID
Substitution
Pattern

EC50 (µM) Reference

10c

4-

methoxyphenylhydrazi

de derivative

1.204 [4]

5

6-phenylpyridazin-

3(2H)-one derivative

(acid)

0.339 [4]

4

6-phenylpyridazin-

3(2H)-one derivative

(ester)

1.225 [4]

1a
6-aryl-5-piperidino-3-

hydrazinopyridazine

More potent than

Hydralazine
[5]

1b
6-aryl-5-piperidino-3-

hydrazinopyridazine

More potent than

Hydralazine
[5]

1c
6-aryl-5-piperidino-3-

hydrazinopyridazine

More potent than

Hydralazine
[5]
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Experimental Protocol: Ex Vivo Rat Aortic Ring
Vasodilation Assay
This protocol describes a standard method for assessing the vasorelaxant effects of

compounds on isolated arterial tissue.[6][7][8]
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Workflow for an ex vivo rat aortic ring vasodilation assay.

Detailed Methodology:

Tissue Preparation: Euthanize a rat and carefully dissect the thoracic aorta. Clean the aorta

of surrounding connective tissue and cut it into rings of 1-2 mm in length.

Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution,

maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.

Pre-contraction: Induce a stable contraction in the aortic rings using a vasoconstrictor agent

such as phenylephrine or potassium chloride.

Compound Addition: Once a stable contraction is achieved, add the test pyridazine

compound in a cumulative manner to obtain a dose-response curve.

Response Recording: Record the relaxation of the aortic rings using an isometric force

transducer.

Data Analysis: Express the relaxation as a percentage of the pre-contraction and plot the

dose-response curve to calculate the EC50 value.

Anti-inflammatory Activity of Pyridazine Derivatives
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Pyridazine derivatives have shown significant promise as anti-inflammatory agents, with a

primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes,

particularly the inducible isoform, COX-2.

Quantitative Data for Anti-inflammatory Activity
The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine

derivatives.

Compound ID
Substitution
Pattern

COX-2 IC50
(µM)

Selectivity
Index (SI) for
COX-2

Reference

6b
Pyridazine

scaffold
0.18 6.33 [9]

4c
Pyridazine

scaffold
0.26 - [9]

Celecoxib (Reference Drug) 0.35 - [9]

Signaling Pathway: COX-2 Inhibition and p38 MAPK
The inflammatory response is a complex process involving multiple signaling pathways. The

p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-

α and IL-1β.[3][10][11] These cytokines can, in turn, induce the expression of COX-2, which is

responsible for the synthesis of prostaglandins (PGs) that mediate pain and inflammation.[12]

[13][14][15][16] Pyridazine derivatives can exert their anti-inflammatory effects by directly

inhibiting COX-2 and/or by modulating upstream signaling pathways such as p38 MAPK.
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Inflammatory signaling pathways involving p38 MAPK and COX-2, with potential inhibition
points for pyridazine derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay
(Fluorometric)
This protocol details a fluorometric method for screening COX-2 inhibitors.[17][18]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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